molecular formula C18H17ClN2O2S B3017578 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 906784-20-1

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Cat. No. B3017578
M. Wt: 360.86
InChI Key: CYUXGLCHXCKKTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multiple steps, including condensation, chlorination, and displacement reactions. For example, the synthesis of a related compound involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation steps . These methods could potentially be adapted for the synthesis of "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide" by altering the starting materials and reaction conditions to incorporate the specific substituents of the target molecule.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of a thienopyrimidinyl benzamide derivative was determined, revealing a tetragonal system with specific bond lengths and angles . Density functional theory (DFT) calculations can also be used to predict the molecular structure and properties of such compounds, as seen in the study of a chloro-nitrophenyl benzamide derivative . These methods would be applicable to analyze the molecular structure of "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide."

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including redox processes, which can be influenced by the presence of electron-withdrawing or electron-donating groups. The hypoxia-selective cytotoxicity of some benzamide derivatives is attributed to their one-electron reduction potentials, which can vary depending on the position of nitro groups . The chemical reactivity of "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide" would likely be influenced by the chloro, methyl, and isopropoxy substituents, affecting its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refractivity and polarizability, can be studied through density and refractive index measurements . These properties are important for understanding the interaction of the compound with light and its potential applications. The polarizability effects observed in the study of an antiemetic drug benzamide derivative suggest that similar analyses could be conducted for "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide" to determine its optical properties .

Scientific Research Applications

Kinesin Spindle Protein Inhibition and Anticancer Potential

  • A compound structurally related to "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide", identified as AZD4877, was found to be a potent inhibitor of kinesin spindle protein (KSP). It demonstrated significant potential in arresting cells in mitosis, leading to cellular death, and showed promising properties for clinical development as an anticancer agent (Theoclitou et al., 2011).

Antimicrobial Activity

  • Research on derivatives of thiazolide compounds, which include "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide", demonstrated significant antibacterial and antifungal properties. These compounds were found effective against various Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential as therapeutic agents for microbial diseases (Desai et al., 2013).

Anticonvulsant and Benzodiazepine Receptor Agonism

  • A series of 4-thiazolidinone derivatives, closely related to the compound , were designed and synthesized. They were evaluated as anticonvulsant agents and showed significant activity in this regard. Some of these compounds were found to bind to benzodiazepine receptors, indicating their potential in treating convulsions and related disorders (Faizi et al., 2017).

Positron Emission Tomography (PET) Imaging Applications

  • Novel ligands for PET imaging, structurally similar to "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide", were synthesized for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain. This research suggests the potential application of similar compounds in neurological imaging and research (Fujinaga et al., 2012).

Hypoxic Selective Antitumor Agents

  • Investigations into hypoxia-selective antitumor agents revealed that regioisomers of a compound structurally related to "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide" showed potential as novel cytotoxic agents, particularly in hypoxic conditions commonly found in tumor microenvironments. This points towards the relevance of such compounds in targeted cancer therapy (Palmer et al., 1996).

Future Directions

Thiazole compounds have diverse biological activities and have been the focus of many research studies . Future research could focus on synthesizing new thiazole derivatives and studying their biological activities. Molecular docking studies could also be performed to understand the interaction of these compounds with their protein targets .

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-10(2)23-13-7-5-12(6-8-13)17(22)21-18-20-15-11(3)4-9-14(19)16(15)24-18/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUXGLCHXCKKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

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